molecular formula C21H23N3O4S2 B2641943 (E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-32-9

(E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2641943
CAS No.: 850911-32-9
M. Wt: 445.55
InChI Key: GVERWGFNUSTBEU-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Biological Activity

(E)-4-(morpholinosulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholinosulfonyl group attached to a benzamide core and a trimethylbenzo[d]thiazole moiety. Its chemical formula is C17H22N4O3SC_{17}H_{22}N_4O_3S, with a molecular weight of approximately 378.45 g/mol.

Antitumor Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that morpholine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways. This is achieved through the modulation of key proteins involved in cell survival and death, such as Bcl-2 and caspases .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Morpholine derivatives have been noted for their ability to inhibit enzymes associated with various diseases, including cancer and neurodegenerative disorders. The presence of the morpholine ring is crucial for binding interactions with target enzymes, enhancing the compound's efficacy .

Biological Activity Data Table

Activity Mechanism Reference
AntitumorInduces apoptosis via S-phase arrest
Enzyme InhibitionInhibits farnesyltransferase
Modulation of ReceptorsInteracts with sigma receptors

Case Studies and Research Findings

  • Antitumor Mechanisms : A study demonstrated that similar morpholine-containing compounds could significantly inhibit the growth of HepG2 liver cancer cells by inducing apoptosis through mitochondrial pathways. The treatment led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), suggesting a mechanism involving mitochondrial dysfunction .
  • Neuroprotective Effects : Research has indicated that morpholine derivatives can modulate neuroinflammatory responses and provide neuroprotection in models of neurodegenerative diseases. These compounds may inhibit pro-inflammatory cytokines and promote neuronal survival .
  • Bioactivity Against Enzymes : The compound has shown promise as a BACE-1 inhibitor, which is significant for Alzheimer’s disease treatment. In vitro studies demonstrated that it could reduce amyloid-beta peptide levels in neuronal cultures, indicating potential therapeutic benefits in neurodegenerative conditions .

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-4-9-18-19(15(14)2)23(3)21(29-18)22-20(25)16-5-7-17(8-6-16)30(26,27)24-10-12-28-13-11-24/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVERWGFNUSTBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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